N-(N'-Methyl-N'-nitroso(aminomethyl))benzamide

Description

Structural Elucidation of N-(N'-Methyl-N'-nitroso(aminomethyl))benzamide

Systematic Nomenclature and Molecular Formula Analysis

This compound is identified by the Chemical Abstracts Service (CAS) registry number 59665-02-0 and the European Community (EC) number 261-846-6. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[[methyl(nitroso)amino]methyl]benzamide. Several alternative names exist for this compound, including N-[(Methylnitrosoamino)methyl]benzamide and N-((Methylnitrosoamino)methyl)benzamide.

The molecular formula of this compound is C₉H₁₁N₃O₂, with a calculated molecular weight of 193.206 g/mol and an exact mass of 193.085127 g/mol. This compound belongs to the class of N-nitroso compounds, which are characterized by the presence of a nitroso group (-N=O) attached to a nitrogen atom.

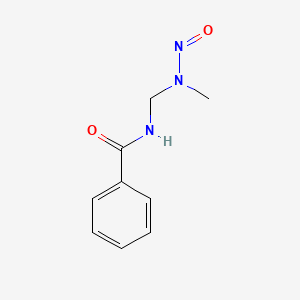

The structural representation of this compound can be described through its International Chemical Identifier (InChI) key: ISJYDRMADFXOGD-UHFFFAOYSA-N. From a structural perspective, the compound features a benzamide core with a methylnitrosoamino group attached to the nitrogen atom of the amide through a methylene bridge. The presence of the nitroso group contributes significantly to the chemical behavior and spectroscopic properties of this molecule.

Table 1: Basic Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 59665-02-0 |

| Molecular Formula | C₉H₁₁N₃O₂ |

| Molecular Weight | 193.206 g/mol |

| Exact Mass | 193.085127 g/mol |

| InChI Key | ISJYDRMADFXOGD-UHFFFAOYSA-N |

| LogP | 0.389 |

| EC Number | 261-846-6 |

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Studies

X-ray diffraction (XRD) represents a powerful nondestructive technique for the structural characterization of crystalline materials, providing crucial information about atomic arrangements, bond lengths, and three-dimensional structure. While specific crystallographic data for this compound is not extensively documented in the literature, general principles of X-ray crystallography can be applied to understand its likely structural features.

X-ray crystallography would be particularly valuable for determining the planarity of the C-N-N=O moiety in this compound, as well as precise bond lengths, especially the N-N and N-O bonds of the nitroso group. For related nitrosamines, X-ray diffraction has revealed important structural details - for instance, in the simplest dialkylnitrosamine, N-nitrosodimethylamine (NDMA), the N-N and N-O bond lengths are 1.344 and 1.235 Å in the gas phase, respectively. In crystal structures of NDMA, intermolecular interactions stabilize increased polar character, resulting in a shortened N-N bond (1.320 Å) and an elongated N-O bond (1.260 Å).

For benzamide derivatives, X-ray crystallographic studies typically focus on hydrogen bonding patterns and molecular packing arrangements in the crystal lattice. In the crystal structure of related benzamide compounds, molecules are often linked by N-H···O hydrogen bonds forming characteristic patterns. The crystallographic analysis of this compound would likely reveal similar hydrogen bonding networks involving the benzamide portion of the molecule, potentially modified by the presence of the nitroso group.

Nuclear Magnetic Resonance (NMR) Spectral Features

Nuclear Magnetic Resonance spectroscopy provides valuable insights into the structural features of this compound. The presence of the nitroso group significantly influences the NMR spectral characteristics of this compound due to its electronic effects and the hindered rotation around the N-N bond.

The ¹H NMR spectrum of this compound would display characteristic signals for the aromatic protons of the benzamide moiety, typically appearing as multiplets in the range of δ 7.4-8.0 ppm. The methylene protons (-CH₂-) connecting the benzamide and nitrosoamine portions would likely appear as a distinct signal, potentially as a doublet due to coupling with the amide proton if present.

A particularly notable feature in the ¹H NMR spectrum would be the signal for the N-methyl group attached to the nitroso function. In nitrosamines, the N-methyl group often exhibits magnetic nonequivalence due to hindered rotation around the N-N bond, which has significant double bond character. This restricted rotation results from the partial double bond character of the N-N bond in the nitrosoamine moiety, with a rotation barrier of approximately 23 kcal/mol for typical dialkylnitrosamines.

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the benzamide group (typically around δ 165-170 ppm), the aromatic carbons of the phenyl ring, the methylene carbon, and the N-methyl carbon. The nitroso group would influence the chemical shifts of nearby carbons through its electronic effects.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and structural fragments of this compound. The expected molecular ion peak would appear at m/z 193, corresponding to the molecular weight of C₉H₁₁N₃O₂.

The fragmentation pattern of this compound would likely involve characteristic cleavages influenced by the presence of the nitroso group and the amide linkage. Based on the fragmentation patterns of related compounds, several key fragment ions can be anticipated:

- Loss of the nitroso group (NO) to form a fragment at m/z 163

- Cleavage at the C-N bond of the amide to produce benzoyl fragments

- Fragmentation of the methylnitrosoamine portion

Table 2: Expected Major Fragment Ions in Mass Spectrum of this compound

| m/z | Potential Fragment Assignment |

|---|---|

| 193 | Molecular ion [M]⁺ |

| 163 | [M-NO]⁺ (loss of nitroso group) |

| 105 | [C₇H₅O]⁺ (benzoyl fragment) |

| 77 | [C₆H₅]⁺ (phenyl fragment) |

| 44 | [CH₂=N-CH₃]⁺ (methylaminomethyl fragment) |

| 30 | [NO]⁺ (nitroso fragment) |

For related nitrosoamines, such as N-methyl-N-nitrosoaniline and N-methyl-N-nitrosobenzylamine, mass spectrometric analysis has identified characteristic fragmentation patterns that involve the cleavage of the N-N bond and loss of the nitroso group. Similar fragmentation pathways would be expected for this compound, potentially modified by the presence of the amide functionality.

Comparative Structural Analysis with Related Nitrosoamides

Structural comparison of this compound with related nitrosoamines and benzamide derivatives provides valuable insights into its structural features and chemical behavior. The nitroso group plays a crucial role in determining the structural characteristics of this compound.

N-Nitrosoamines are typically depicted with a structure showing a single bond between the nitrogen atoms and a double bond between nitrogen and oxygen (N-N=O). However, their actual structures are heavily influenced by a zwitterionic resonance structure where the N-N bond has significant double bond character and the N-O bond has more single bond character. This resonance stabilization affects bond lengths, rotational barriers, and chemical reactivity.

Compared to simple nitrosamines like N-nitrosodimethylamine (NDMA), this compound has additional structural complexity due to the presence of the benzamide moiety. The carbonyl group of the benzamide portion introduces another electron-withdrawing center that can influence the electronic distribution within the molecule.

When compared to N-methyl-N-nitrosoaniline (CAS: 614-00-6), where the nitroso group is directly attached to an aromatic nitrogen, this compound has the nitroso group separated from the aromatic system by an amide linkage and a methylene bridge. This structural difference would affect the electronic delocalization and stability of the nitroso group.

Another structural analogue is N-methyl-N-nitrosobenzylamine (CAS: 937-40-6), which shares the methylnitrosoamine moiety attached to a benzyl group. The key difference is the replacement of the amino group with an amide functionality in this compound, which introduces additional hydrogen bonding capabilities and affects the electronic distribution.

Table 3: Structural Comparison of this compound with Related Compounds

| Compound | Molecular Formula | Key Structural Differences |

|---|---|---|

| This compound | C₉H₁₁N₃O₂ | Benzamide with methylnitrosoamine attached via methylene bridge |

| N-Nitrosodimethylamine (NDMA) | C₂H₆N₂O | Simple dialkylnitrosamine without aromatic or amide groups |

| N-Methyl-N-nitrosoaniline | C₇H₈N₂O | Nitroso group directly attached to N-methylaniline |

| N-Methyl-N-nitrosobenzylamine | C₈H₁₀N₂O | Methylnitrosoamine attached to benzyl group without amide functionality |

| N-{[(4-Nitrophenyl)amino]methyl}benzamide | C₁₄H₁₃N₃O₃ | Benzamide with nitrophenylamine (not nitrosoamine) group |

The crystal packing and hydrogen bonding patterns of this compound would likely show similarities to those observed in benzamide derivatives, where N-H···O hydrogen bonds often form characteristic chain or ring motifs. However, the presence of the nitroso group would introduce additional potential for dipole-dipole interactions and affect the overall packing arrangement.

Properties

IUPAC Name |

N-[[methyl(nitroso)amino]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-12(11-14)7-10-9(13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJYDRMADFXOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CNC(=O)C1=CC=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208353 | |

| Record name | N-(N'-Methyl-N'-nitroso(aminomethyl))benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59665-02-0 | |

| Record name | N-[(Methylnitrosoamino)methyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59665-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N'-Methyl-N'-nitroso(aminomethyl))benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059665020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(N'-Methyl-N'-nitroso(aminomethyl))benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(N'-methyl-N'-nitroso(aminomethyl))benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Typical Reaction Pathway

- Formation of the N-methylaminomethylbenzamide intermediate.

- Treatment with nitrous acid or N-methyl-N-nitrosoamine under basic conditions.

- Nitrosation occurs at the secondary amine nitrogen, yielding the nitroso derivative.

This method leverages the nucleophilicity of the amino group and the electrophilicity of the nitrosating species to form the nitroso functionality selectively.

Analytical and Purification Techniques

- Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Employed for purity analysis and preparative isolation, using mobile phases comprising acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.

- Flash Column Chromatography: Used post-reaction to separate the desired nitroso compound from impurities.

- Spectroscopic Characterization: NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy confirm the structure and purity.

Reaction Optimization and Yield Data

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Solvent | THF, water, or mixed | THF provides good solubility; aqueous media facilitate nitrosation |

| Base | Triethylamine (TEA) | Maintains pH, improves nitrosation efficiency |

| Temperature | 0–25°C | Lower temperatures reduce side reactions, improve selectivity |

| Nitrosating Agent | Sodium nitrite + acid or N-methyl-N-nitrosoamine | Controlled addition prevents over-nitrosation |

| Reaction Time | 30 min to 2 hours | Longer times may increase yield but risk decomposition |

Alternative Synthetic Approaches

- Direct Nitrosation of Aminomethylbenzamide: Using nitrous acid under acidic conditions, with careful pH control to prevent hydrolysis or over-nitrosation.

- Use of N-methyl-N-nitrosoamine Reagents: Reacting benzamide derivatives with preformed nitrosoamines to introduce the nitroso group more selectively.

Research Findings and Mechanistic Insights

- The nitrosation mechanism proceeds via electrophilic attack of the nitrosonium ion (NO⁺) on the secondary amine nitrogen.

- The benzamide moiety influences the electronic environment, affecting nitrosation rate and stability.

- Reaction conditions must prevent oxidation of the nitroso group to nitro derivatives or reduction back to amines.

- Studies indicate that controlling pH and temperature is critical to avoid side reactions such as hydrolysis or polymerization.

Summary Table of Preparation Methods

| Method | Starting Material | Nitrosating Agent | Solvent | Base | Temp (°C) | Notes |

|---|---|---|---|---|---|---|

| Nitrosation of N-methylaminomethylbenzamide | N-methylaminomethylbenzamide | NaNO₂ + acid or N-methyl-N-nitrosoamine | THF, aqueous | Triethylamine | 0–25 | Common lab method, good yield |

| Direct nitrosation of aminomethylbenzamide | Aminomethylbenzamide | Nitrous acid | Water, THF | Triethylamine | 0–10 | Requires careful pH control |

| Reaction with preformed nitrosoamines | Benzamide derivatives | N-methyl-N-nitrosoamine | Organic solvents | Base (TEA) | Room temp | Selective nitroso group formation |

Chemical Reactions Analysis

Types of Reactions

N-(N’-Methyl-N’-nitroso(aminomethyl))benzamide can undergo various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The benzamide moiety can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the specific reaction pathway.

Major Products Formed

Oxidation: Nitrobenzamide derivatives.

Reduction: Aminobenzamide derivatives.

Substitution: Various substituted benzamides, depending on the nucleophile used.

Scientific Research Applications

N-(N'-Methyl-N'-nitroso(aminomethyl))benzamide is a chemical compound with the molecular formula . It features a unique structure including a nitroso group attached to an aminomethyl group connected to a benzamide moiety.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It can be used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

- Biology It is studied for its potential biological activity, including antibacterial and antioxidant properties.

- Medicine It is investigated for potential therapeutic effects, particularly in the development of new drugs.

- Industry It is utilized in the production of specialty chemicals and materials.

Separation Method

This compound can be analyzed by reverse phase (RP) HPLC with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, phosphoric acid needs to be replaced with formic acid . Smaller 3 µm particles columns are available for fast UPLC applications . This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation The nitroso group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate () and hydrogen peroxide ().

- Reduction The nitroso group can be reduced to form amines using reducing agents such as sodium borohydride () or lithium aluminum hydride ().

- Substitution The benzamide moiety can participate in substitution reactions, particularly nucleophilic substitutions, often involving the use of strong bases or acids, depending on the specific reaction pathway. Major products formed include Nitrobenzamide derivatives (oxidation), Aminobenzamide derivatives (reduction), and various substituted benzamides, depending on the nucleophile used (substitution).

Mechanism of Action

The mechanism of action of N-(N’-Methyl-N’-nitroso(aminomethyl))benzamide involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, affecting cellular processes. Additionally, the compound can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares N-(N'-Methyl-N'-nitroso(aminomethyl))benzamide with structurally or functionally analogous compounds, emphasizing synthesis, physicochemical properties, and biological activities.

Structural Analogs

Key Observations:

- N-Methyl-N-nitrosobenzamide lacks the aminomethyl bridge, reducing steric hindrance and altering reactivity compared to the target compound .

- N-{[(4-Nitrophenyl)amino]methyl}benzamide replaces the nitroso group with a nitro moiety, enhancing electron-withdrawing effects but eliminating mutagenic nitroso-related risks .

- Nitazoxanide integrates a thiazole ring, broadening its therapeutic applications but diverging in mutagenicity profiles .

Functional Analogs: Nitroso Derivatives

Key Observations:

- Unlike NDMA, the target compound requires metabolic activation for mutagenicity, suggesting a different mechanism of DNA adduct formation .

Benzimidazole-Derived Benzamides

Compounds such as N-(2,4-dinitrophenyl)benzamide (W1) and N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide (Compound 7) exhibit modified benzamide scaffolds with heterocyclic or polyaromatic substituents . These derivatives display:

- Enhanced π-π stacking due to aromatic moieties, improving binding to biological targets like DNA or enzymes .

- Reduced nitroso-related toxicity , as seen in antimicrobial benzimidazole analogs .

Example:

- N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide shows 94% yield in synthesis via amide coupling, highlighting efficient preparation compared to the nitrosation-dependent target compound .

Physicochemical Properties

| Property | Target Compound | N-Methyl-N-nitrosobenzamide | Nitazoxanide |

|---|---|---|---|

| LogP | 0.389 | 0.3 | 2.1 |

| Hydrogen Bond Acceptors | 3 | 3 | 5 |

| Topological PSA (Ų) | 49.7 | 49.7 | 106.7 |

Key Observations:

Biological Activity

N-(N'-Methyl-N'-nitroso(aminomethyl))benzamide is a compound of significant interest due to its biological activity, particularly in the context of carcinogenicity and mutagenicity. This article provides an overview of the compound's biological effects, synthesizing findings from various studies, and includes data tables and case studies to illustrate its impact.

This compound is a nitroso compound characterized by the presence of a nitroso group attached to an aminomethyl-benzamide structure. The synthesis of this compound typically involves the reaction of N-methyl-N-nitroso-aminomethylamine with benzoyl chloride or similar reagents. The resulting product is often analyzed using high-performance liquid chromatography (HPLC) for purity and concentration .

1. Mutagenicity and Carcinogenicity

Research has demonstrated that N-nitroso compounds, including this compound, possess mutagenic properties. A study indicated that unsymmetrically substituted N-nitrosomethylbenzylamine, a related compound, showed significant mutagenicity in Salmonella typhimurium strains TA 98 and TA 1535, suggesting potential DNA alkylation mechanisms . These findings imply that this compound may similarly induce mutations through direct interaction with DNA.

2. Case Studies on Carcinogenic Risk

A case-control study explored the relationship between maternal exposure to nitrosamines during pregnancy and the incidence of childhood brain tumors. The study found increased risks associated with nitrosamine exposure from various sources, including cured meats and environmental factors . While this compound was not directly studied, its structural relatives indicate a potential link to carcinogenic outcomes.

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. These interactions can lead to:

- DNA Damage : Alkylation of DNA bases can result in mutations.

- Cellular Toxicity : The formation of reactive oxygen species (ROS) may induce oxidative stress, contributing to cell death.

- Altered Gene Expression : Changes in epigenetic markers due to DNA damage can affect gene regulation.

Data Table: Biological Activity Overview

Research Findings

Recent studies have highlighted the need for further investigation into the specific mechanisms by which this compound exerts its biological effects. For instance, while its mutagenic potential is established, understanding its interaction with specific cellular pathways remains crucial for assessing its overall risk profile.

Q & A

Q. Q1. What are the established synthetic routes for preparing N-(N'-Methyl-N'-nitroso(aminomethyl))benzamide, and how can its purity be validated?

The compound is synthesized via nitrosation of a precursor amine under controlled acidic conditions, often using sodium nitrite. Key steps include maintaining low temperatures (0–5°C) to minimize side reactions and using benzamide derivatives as starting materials . Purity validation requires high-performance liquid chromatography (HPLC) coupled with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm molecular integrity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the presence of the nitroso group (–N=O) and methyl substitution .

Q. Q2. What analytical methods are recommended for characterizing this compound in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode is optimal for trace analysis. For quantification, use a C18 column with a gradient mobile phase (e.g., acetonitrile/water with 0.1% formic acid). Cross-validation with gas chromatography (GC-MS) is advised for volatile derivatives. Spectrophotometric methods (e.g., UV-Vis at 230–280 nm) are suitable for preliminary screening but lack specificity for nitroso compounds in multicomponent systems .

Q. Q3. How should researchers handle and store this compound to prevent degradation?

Store at –20°C in amber vials under inert gas (argon or nitrogen) to minimize photolytic and oxidative degradation. Solutions in aprotic solvents (e.g., dimethyl sulfoxide) are stable for ≤72 hours at 4°C. Always use gloveboxes or fume hoods with HEPA filters due to its carcinogenic potential (GHS Category 2) .

Advanced Research Questions

Q. Q4. How do micellar media influence the hydrolysis kinetics of this compound, and what mechanistic insights can be derived?

In micellar systems (e.g., sodium dodecyl sulfate, SDS), hydrolysis rates increase due to micellar catalysis. The hydrophobic core concentrates the substrate, while the polar interface facilitates nucleophilic attack by hydroxide ions. Kinetic studies show a pseudo-first-order rate constant (kobs) enhancement of 3–5× in 0.1 M SDS vs. aqueous buffer (pH 10). However, micellar effects plateau at critical micelle concentrations (CMCs), highlighting the need to optimize surfactant levels .

Q. Q5. How can researchers resolve discrepancies in reported stability data for this compound under varying pH conditions?

Discrepancies arise from differences in buffer composition and ionic strength. For example, phosphate buffers accelerate degradation via nucleophilic substitution, while borate buffers stabilize the nitroso group. To standardize protocols, conduct stability studies at fixed ionic strength (I = 0.1 M) and monitor degradation products via LC-MS. A 2022 study noted a half-life (t½) of 8.2 hours at pH 7.4 (37°C) versus 1.5 hours at pH 2.0, attributed to acid-catalyzed denitrosation .

Q. Q6. What computational models are suitable for predicting the reactivity of this compound in novel reaction systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for nitrosamine bond cleavage and predict activation energies (Ea). Molecular dynamics (MD) simulations are useful for studying solvent effects, particularly in micellar environments. Recent work identified a solvation energy barrier of 25–30 kJ/mol in aqueous-DMSO mixtures, aligning with experimental Arrhenius parameters .

Q. Q7. How does the presence of transition metals impact the compound’s stability in catalytic systems?

Trace metals (e.g., Fe²⁺, Cu⁺) catalyze nitroso group reduction via electron transfer, forming secondary amines. Chelating agents (e.g., EDTA) mitigate this by sequestering metal ions. In one study, 10 µM Fe²⁺ reduced t½ from 12 hours to 2 hours in pH 7.0 buffer. Use metal-free labware and ultrapure reagents to avoid interference .

Methodological Considerations

Q. Q8. What protocols ensure reproducibility in kinetic studies of this compound?

Q. Q9. How can researchers validate analytical methods for detecting trace nitroso impurities in drug formulations?

Follow ICH Q2(R1) guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.